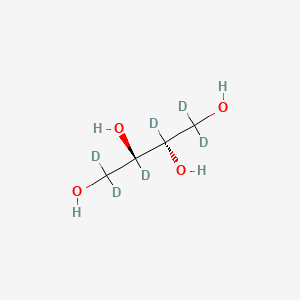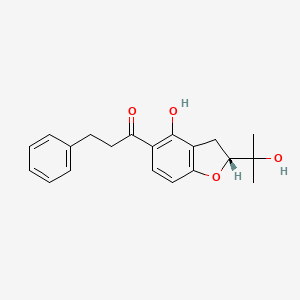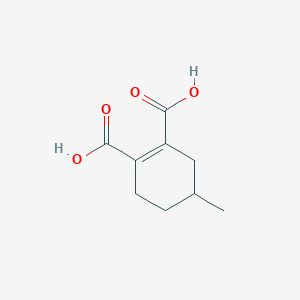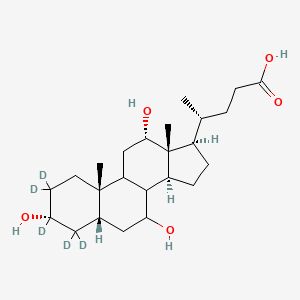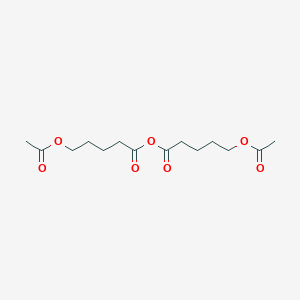
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is a derivative of Ibrutinib, a well-known Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. This compound is characterized by its unique chemical structure, which includes an acryloyl group and a propanoyl group attached to the Ibrutinib core. It is primarily used in analytical method development, method validation, and quality control applications for Ibrutinib .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib involves multiple steps, starting from the Ibrutinib core structure. The key steps include the introduction of the acryloyl and propanoyl groups through acylation reactions. The reaction conditions typically involve the use of acyl chlorides or anhydrides in the presence of a base such as triethylamine or pyridine. The reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reactions are monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and purity .
化学反応の分析
Types of Reactions
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyl or propanoyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential effects on cellular pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications and as a quality control standard in the production of Ibrutinib.
Industry: Utilized in the quality control processes during the commercial production of Ibrutinib
作用機序
The mechanism of action of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is similar to that of Ibrutinib. It targets Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, the compound disrupts the signaling pathway, leading to the inhibition of B-cell proliferation and survival. This mechanism is crucial in the treatment of B-cell malignancies .
類似化合物との比較
Similar Compounds
Ibrutinib: The parent compound, a potent BTK inhibitor.
N6-Acryloyl Ibrutinib: Another derivative with an acryloyl group.
Ibrutinib N1-Oxide: An oxidized form of Ibrutinib
Uniqueness
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is unique due to its specific chemical modifications, which provide distinct analytical and quality control advantages. Its structure allows for precise method development and validation, making it an essential tool in the pharmaceutical industry .
特性
CAS番号 |
2244619-11-0 |
|---|---|
分子式 |
C28H28N6O4 |
分子量 |
512.6 g/mol |
IUPAC名 |
[3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl] prop-2-enoate |
InChI |
InChI=1S/C28H28N6O4/c1-2-24(36)37-16-14-23(35)33-15-6-7-20(17-33)34-28-25(27(29)30-18-31-28)26(32-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20H,1,6-7,14-17H2,(H2,29,30,31)/t20-/m1/s1 |
InChIキー |
BSNUMHATNZRGNC-HXUWFJFHSA-N |
異性体SMILES |
C=CC(=O)OCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
正規SMILES |
C=CC(=O)OCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


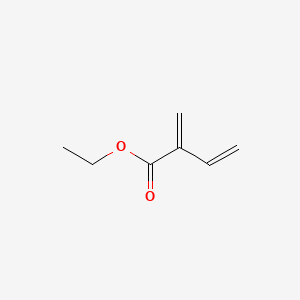
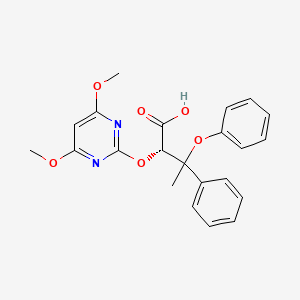

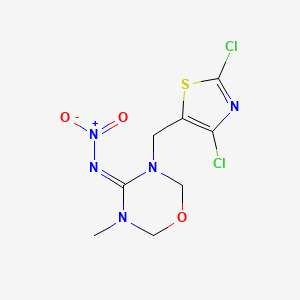
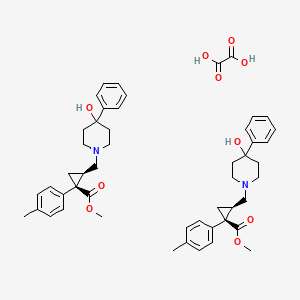
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)

